molecular formula C12H9FN2O4S B15007096 N-(2-fluorophenyl)-3-nitrobenzenesulfonamide

N-(2-fluorophenyl)-3-nitrobenzenesulfonamide

Cat. No.: B15007096
M. Wt: 296.28 g/mol
InChI Key: RPUSFCLOTZELMR-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorophenyl group and a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 2-fluoroaniline with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-fluorophenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death .

Comparison with Similar Compounds

  • N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine
  • N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
  • N-(2-fluorophenyl)methanesulfonamide

Uniqueness: N-(2-fluorophenyl)-3-nitrobenzenesulfonamide is unique due to the presence of both a fluorophenyl group and a nitrobenzenesulfonamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in biological systems .

Properties

Molecular Formula

C12H9FN2O4S

Molecular Weight

296.28 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C12H9FN2O4S/c13-11-6-1-2-7-12(11)14-20(18,19)10-5-3-4-9(8-10)15(16)17/h1-8,14H

InChI Key

RPUSFCLOTZELMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

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